Propanenitrile, 3-[3-(1-methyl-1H-1,3-benzimidazol-2-yl)propoxy]-
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Overview
Description
3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The next step involves the alkylation of the benzimidazole core with an appropriate alkyl halide to introduce the 1-methyl group.
Ether Formation: The final step involves the formation of the ether linkage by reacting the alkylated benzimidazole with 3-bromopropionitrile under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways for this compound would depend on its specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: Similar structure with a methyl group at a different position.
Propoxybenzimidazole: Similar structure with a propoxy group at a different position.
Uniqueness
3-[3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROPOXY]PROPANENITRILE is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C14H17N3O |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-[3-(1-methylbenzimidazol-2-yl)propoxy]propanenitrile |
InChI |
InChI=1S/C14H17N3O/c1-17-13-7-3-2-6-12(13)16-14(17)8-4-10-18-11-5-9-15/h2-3,6-7H,4-5,8,10-11H2,1H3 |
InChI Key |
HSCNIVUZUYJRQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCOCCC#N |
Origin of Product |
United States |
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